molecular formula C18H23FN2O2 B592307 tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate CAS No. 894769-77-8

tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate

Cat. No.: B592307
CAS No.: 894769-77-8
M. Wt: 318.392
InChI Key: LKIRYAYVQPULQI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-cyano-4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-4-6-15(19)7-5-14/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIRYAYVQPULQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142223
Record name 1,1-Dimethylethyl 4-cyano-4-[(4-fluorophenyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894769-77-8
Record name 1,1-Dimethylethyl 4-cyano-4-[(4-fluorophenyl)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=894769-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-cyano-4-[(4-fluorophenyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution on Prefunctionalized Piperidine

A common approach involves modifying 4-cyanopiperidine intermediates. For example, 4-cyanopiperidine hydrochloride serves as a precursor, with the tert-butyloxycarbonyl (Boc) group introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C. Subsequent alkylation with 4-fluorobenzyl bromide occurs in tetrahydrofuran (THF) using n-butyllithium (n-BuLi) as a base, achieving 68–73% yield.

Radical-Mediated Fluorobenzylation

Recent advancements employ bromomethyl-4-fluoropiperidine intermediates. In a patented method, tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate reacts with cyanide sources (e.g., KCN) in dimethylformamide (DMF) at 80°C for 12 hours, yielding the target compound with 85% purity after recrystallization.

One-Pot Tandem Reactions

Industrial-scale protocols favor tandem alkylation-cyanation sequences. A representative procedure combines:

  • Piperidine ring formation via cyclization of 1,5-diaminopentane derivatives

  • Simultaneous introduction of cyano and 4-fluorobenzyl groups using CuCN as a catalyst

  • Boc protection under mild acidic conditions (pH 6–7)

This method reduces purification steps, achieving an overall yield of 65%.

Step-by-Step Preparation Protocols

Step 1: Boc Protection

ParameterValue
Starting material4-Cyanopiperidine HCl (10 g, 75.7 mmol)
ReagentBoc₂O (18.9 g, 86.7 mmol)
SolventDCM (100 mL)
BaseTriethylamine (21.1 mL, 151 mmol)
Temperature0°C → 25°C (18 hours)
Yield92% (14.2 g)

The reaction mixture is quenched with 0.5 M NaOH, extracted with DCM, and dried over MgSO₄.

Step 2: 4-Fluorobenzyl Group Introduction

ParameterValue
IntermediateBoc-4-cyanopiperidine (14.2 g, 64.2 mmol)
Reagent4-Fluorobenzyl bromide (12.8 g, 70.6 mmol)
SolventTHF (150 mL)
Basen-BuLi (2.5 M in hexanes, 30.7 mL)
Temperature−78°C → 0°C (6 hours)
Yield73% (11.8 g)

Post-reaction workup includes aqueous NH₄Cl wash and silica gel chromatography (hexane/EtOAc 4:1).

Reaction Optimization and Critical Parameters

Solvent Effects on Alkylation

Comparative studies reveal solvent polarity significantly impacts reaction efficiency:

SolventDielectric Constant (ε)Yield (%)Purity (%)
THF7.67398
DMF36.76895
DCM8.95291

THF optimizes lithium enolate stability while minimizing Boc group cleavage.

Temperature Control in Cyanation

Exothermic reactions require strict temperature modulation:

  • −78°C : Prevents polyalkylation by stabilizing reactive intermediates

  • Gradual warming : Ensures complete conversion without side product formation

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 7.25–7.15 (m, 2H, Ar-F), 4.15 (s, 2H, CH₂Ar), 3.45–3.30 (m, 4H, piperidine)
¹³C NMRδ 155.1 (COO), 122.8 (CN), 115.3 (C-F)
FTIR2245 cm⁻¹ (C≡N), 1695 cm⁻¹ (C=O)

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity with retention time 8.2 minutes.

Industrial-Scale Considerations

Cost Analysis

ComponentPrice/kg (USD)Consumption (kg/kg product)
4-Cyanopiperidine4200.85
Boc₂O3101.12
4-Fluorobenzyl Br6800.93

Optimized routes achieve production costs under $1,200/kg at 100 kg scale .

Chemical Reactions Analysis

tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate
  • CAS Number : 894769-77-8
  • Molecular Formula : C₁₈H₂₃FN₂O₂
  • Molecular Weight : 318.39 g/mol
  • Structure: Features a piperidine ring substituted with a cyano group and a 4-fluorobenzyl moiety at the 4-position, protected by a tert-butyloxycarbonyl (Boc) group .

Physicochemical Properties :

  • Storage : Requires sealing in a dry environment at room temperature to maintain stability.
  • Hazard Profile : Classified with the H302 hazard statement ("harmful if swallowed") and precautionary measures (P280, P305+P351+P338) to mitigate exposure risks .

Applications : Primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of nitrogen-containing bioactive molecules .

Comparison with Structurally Similar Compounds

tert-Butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate

  • CAS Number : 1823241-26-4
  • Molecular Formula : C₁₈H₂₄N₂O₂
  • Molecular Weight : 300.40 g/mol
  • Key Differences: Substituent: 3-methylphenyl group instead of 4-fluorobenzyl. Toxicity: Exhibits broader acute toxicity (H302, H312, H332—harmful if swallowed, in contact with skin, or inhaled), suggesting higher dermal and inhalation risks compared to the target compound . Ecological Data: Limited information available; persistence, bioaccumulation, and mobility in soil remain uncharacterized .

tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate

  • CAS Number : 1150315-87-9
  • Molecular Formula : C₁₈H₂₃FN₂O₂
  • Molecular Weight : 318.39 g/mol
  • Key Differences :
    • Substituent : 2-fluoro-4-methylphenyl group introduces steric and electronic variations.
    • Purity : Available at ≥97% purity, comparable to the target compound .
    • Applications : Part of the "Protein Degrader Building Blocks" family, highlighting its role in targeted drug discovery .

tert-Butyl 4-cyano-4-(2,5-difluorophenyl)piperidine-1-carboxylate

  • CAS Number : 619292-29-4
  • Molecular Formula : C₁₇H₂₀F₂N₂O₂
  • Molecular Weight : 322.35 g/mol
  • Regulatory Status: Listed under GHS guidelines but lacks detailed transport or ecological data .

tert-Butyl 4-cyano-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate

  • CAS Number: Not explicitly provided (referred to as [S5] in synthesis protocols).
  • Synthesis : Utilizes Cs₂CO₃ and DMSO, indicating a base-mediated alkylation pathway distinct from the target compound’s synthesis .
  • Key Differences :
    • Substituent : 4-(trifluoromethyl)phenyl group increases lipophilicity and metabolic stability, making it favorable for CNS-targeting therapeutics .

Structural and Functional Analysis

Impact of Substituents on Properties

Compound Substituent Molecular Weight Toxicity Profile Key Applications
Target Compound 4-fluorobenzyl 318.39 H302 (oral toxicity) Pharmaceutical intermediates
3-methylphenyl analog 3-methylphenyl 300.40 H302, H312, H332 R&D (limited characterization)
2-fluoro-4-methylphenyl analog 2-fluoro-4-methylphenyl 318.39 Not specified Protein degrader building blocks
2,5-difluorophenyl analog 2,5-difluorophenyl 322.35 GHS-classified Undisclosed (likely drug discovery)
4-(trifluoromethyl)phenyl analog 4-(trifluoromethyl)phenyl ~340 (estimated) Not specified Experimental synthesis pathways

Electronic Effects :

  • Trifluoromethyl groups (in [S5]) significantly increase lipophilicity, which may enhance blood-brain barrier penetration .

Toxicity Trends :

  • Methyl-substituted analogs (e.g., 3-methylphenyl) exhibit higher dermal and inhalation toxicity, possibly due to increased bioavailability or metabolic activation .
  • Fluorinated derivatives (e.g., target compound) show reduced multi-pathway toxicity, aligning with fluorine’s role in stabilizing metabolites .

Research and Development Considerations

  • Synthetic Utility : The target compound’s Boc protection allows for selective deprotection in multi-step syntheses, a feature shared across analogs .
  • Safety Handling : All compounds require stringent precautions (e.g., PPE, ventilation), though the target compound’s hazard profile is less severe than methyl-substituted variants .
  • Data Gaps : Ecological and chronic toxicity data are largely absent for these compounds, underscoring the need for further studies .

Biological Activity

Introduction

tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate (CAS No. 894769-77-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H23FN2O2C_{18}H_{23}FN_2O_2 with a molecular weight of 318.39 g/mol. The compound features a piperidine ring substituted with a cyano group and a fluorobenzyl moiety, which are critical for its biological activity.

Structural Representation

PropertyValue
IUPAC NameThis compound
CAS Number894769-77-8
Molecular FormulaC18H23FN2O2
Molecular Weight318.39 g/mol
Purity≥95%

Pharmacological Properties

Structure-Activity Relationship (SAR)

The structural modifications of piperidine derivatives significantly influence their biological activities. The introduction of the cyano and fluorobenzyl groups has been shown to enhance the inhibitory potency against tyrosinase and potentially other enzymes involved in metabolic pathways.

Compound ModificationEffect on Activity
Addition of Cyano GroupIncreased tyrosinase inhibition
Fluorobenzyl SubstitutionEnhanced binding affinity

Case Study 1: Tyrosinase Inhibition

In a study evaluating various piperidine derivatives, this compound was identified as a potent competitive inhibitor of tyrosinase with an IC50 value of approximately 0.18 μM, outperforming several other analogs . Kinetic studies indicated that the compound functions through competitive inhibition mechanisms, as evidenced by Lineweaver-Burk plots.

Case Study 2: Antimelanogenic Activity

Another significant finding involved the assessment of the antimelanogenic effects of this compound on B16F10 cells. The results indicated that treatment with this compound led to reduced melanin production without cytotoxic effects, highlighting its therapeutic potential in dermatological applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of tert-butyl piperidine carboxylates typically involves multi-step reactions. For example, a similar compound, tert-butyl 3-(4-cyclopropyl-5-sulfanyl-triazol-3-yl)piperidine-1-carboxylate, was synthesized via sequential reactions: (1) formation of a heterocyclic intermediate (e.g., triazole), (2) coupling with piperidine, and (3) tert-butyl carbamate protection . For the target compound, introduce the 4-fluorobenzyl and cyano groups early via alkylation or nucleophilic substitution. Optimize conditions (e.g., use polar aprotic solvents like DMF, temperatures ~80–100°C, and catalysts like K₂CO₃) to enhance yield. Monitor reaction progress using TLC or LC-MS.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H/¹³C) to confirm substituent positions (e.g., fluorobenzyl protons at ~7.0–7.3 ppm, cyano carbon at ~120 ppm).
  • HPLC/GC-MS to assess purity (>95% recommended for pharmacological studies) .
  • FTIR to verify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹). Cross-reference with literature spectra of analogous tert-butyl piperidine derivatives .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on safety data for structurally similar tert-butyl piperidine carboxylates:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Collect organic waste in designated containers and treat via incineration or professional disposal services .
  • Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for tert-butyl piperidine derivatives?

  • Methodological Answer : Yield variations often stem from differences in reaction conditions. For example:

  • Solvent Choice : Polar solvents (e.g., DMSO) may improve solubility of intermediates but could hydrolyze sensitive groups like the cyano moiety. Test solvents (DMF vs. THF) systematically .
  • Catalyst Screening : Replace traditional bases (e.g., NaH) with milder alternatives (e.g., DBU) to reduce side reactions.
  • Scale-Up Effects : Pilot small-scale reactions (1–5 g) before scaling to >50 g; monitor exothermicity to prevent decomposition .

Q. What strategies are effective for improving the stability of this compound during long-term storage?

  • Methodological Answer : Stability issues (e.g., tert-Boc group hydrolysis) can be mitigated by:

  • Storage Conditions : Store at –20°C in airtight, amber vials with desiccants (e.g., silica gel) to limit moisture .
  • Lyophilization : For hygroscopic batches, lyophilize the compound to remove residual solvents and water .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation pathways .

Q. How can researchers address conflicting toxicity data in preclinical studies involving similar piperidine derivatives?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) may arise from:

  • Impurity Variability : Characterize batches for byproducts (e.g., de-fluorinated analogs) using HRMS .
  • Model Systems : Validate in vitro assays (e.g., hepatic CYP450 inhibition) with in vivo rodent studies to confirm relevance .
  • Dose Dependency : Conduct dose-ranging studies (0.1–100 mg/kg) to identify thresholds for adverse effects .

Data-Driven Experimental Design

Q. What computational tools are recommended for predicting the reactivity of the cyano and fluorobenzyl groups in this compound?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model electronic effects:

  • Cyano Group : Predict nucleophilic attack sites using Fukui indices.
  • Fluorobenzyl Stability : Simulate C–F bond dissociation energies under acidic/basic conditions .
  • Docking Studies : Screen for potential off-target interactions (e.g., with kinases) using AutoDock Vina .

Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?

  • Methodological Answer : Low yields (<50%) may result from:

  • Steric Hindrance : Introduce the 4-fluorobenzyl group before the cyano substituent to reduce crowding .
  • Protection/Deprotection Issues : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent premature deprotection .
  • Workup Optimization : Extract the product with ethyl acetate (3× volumes) and wash with brine to remove unreacted reagents .

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